molecular formula C15H13N3O3S B2721282 N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919759-18-5

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2721282
CAS No.: 919759-18-5
M. Wt: 315.35
InChI Key: SPYHWLCNUGHSSM-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It contains a thiazole ring, an isoxazole ring, and an ethoxyphenyl group. These structural features contribute to its diverse chemical and biological properties. Compounds with thiazole and isoxazole rings are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The isoxazole ring can be synthesized through the cycloaddition reaction of nitrile oxides with alkynes . The final coupling step involves the reaction of the thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by the following structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Isoxazole Moiety : Contributes to the compound’s interaction with biological targets.
  • Ethoxy-substituted Phenyl Group : Enhances lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : Achieved through the reaction of ethoxyphenyl thiourea with α-haloketones.
  • Cyclization to Isoxazole : Involves the reaction of β-keto esters with hydroxylamine.
  • Coupling Reaction : The thiazole and isoxazole intermediates are coupled using reagents like EDCI in the presence of a base such as triethylamine.

Anticancer Properties

This compound has demonstrated notable anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis and cell cycle arrest
HCT116 (Colon)3.8Inhibition of CDK4 and modulation of cell signaling
A549 (Lung)4.5Inhibition of VEGF-induced proliferation

Studies have shown that compounds with similar structural features exhibit significant cytotoxicity, with IC50 values ranging from 3.8 to 5.0 µM against various cancer cell lines, indicating strong potential for therapeutic use in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound's ability to inhibit COX enzymes suggests its potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It influences pathways related to cell survival, proliferation, and apoptosis.
  • Interaction with Cellular Targets : The structural features facilitate interactions with various biological macromolecules, enhancing its efficacy against targeted diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF7 Cells : This study demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
  • Inflammatory Disease Model : In models of induced inflammation, administration of this compound led to a marked decrease in inflammatory markers, indicating its therapeutic potential for inflammatory conditions .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-20-11-5-3-10(4-6-11)12-9-22-15(17-12)18-14(19)13-7-8-16-21-13/h3-9H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYHWLCNUGHSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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